Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
Description
Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a pyrrolidine-carbonyl group and a 5-bromo-substituted pyridinyloxy moiety. Its molecular complexity arises from the combination of aromatic, heterocyclic, and ester functionalities, which may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
methyl 2-[3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c1-24-18(23)15-5-3-2-4-14(15)17(22)21-9-8-13(11-21)25-16-7-6-12(19)10-20-16/h2-7,10,13H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJPLVCJVMUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a pyrrolidine derivative under specific conditions to form the desired product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has been investigated for its role as a potential therapeutic agent in various diseases, including cancer and neurological disorders. The presence of the bromopyridine moiety enhances its interaction with biological targets, potentially increasing efficacy.
Case Study: Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit cytotoxic effects against different cancer cell lines. For example, research conducted on derivatives of brominated pyridines demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound could be further explored for anticancer therapies .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, such as phospholipases. Inhibition of these enzymes can lead to altered lipid metabolism and may have implications for treating conditions like obesity or metabolic syndrome.
Case Study: Phospholipase A2 Inhibition
A study highlighted the potential of cationic amphiphilic compounds in inhibiting lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This compound could be part of this class of inhibitors, providing a screening platform for drug toxicity during development .
Neuropharmacology
Given its structural features, this compound may also play a role in neuropharmacological applications. The ability to cross the blood-brain barrier could make it suitable for treating neurological disorders.
Case Study: Neuroprotective Effects
Research into related compounds has shown neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound might offer similar benefits, warranting further investigation into its mechanisms and therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs from Pyridine Derivatives (Catalog Data)
Two closely related compounds from the Catalog of Pyridine Compounds (2017) share structural motifs with the target molecule:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Price (USD/g) |
|---|---|---|---|---|---|
| Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate (Target) | C₁₈H₁₆BrN₂O₅ | 435.24 | Not provided | Benzoate ester, pyrrolidine-carbonyl, 5-bromopyridinyloxy | - |
| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₂₀H₂₈BrN₂O₆ | 493.36 | MFCD30191134 | tert-Butyl carbamate, dimethoxymethylpyridine, pyrrolidine | 250.00 |
| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | C₁₈H₂₉BrN₂O₂Si | 437.42 | MFCD30566116 | tert-Butyldimethylsilyl ether, methoxypyridine, pyrrolidine | 450.00 |
Key Observations :
- Substituent Effects : The tert-butyl and silyloxy groups in analogs enhance steric bulk and lipophilicity compared to the target’s simpler methyl ester. This may reduce solubility in polar solvents.
- Bromine Placement : All compounds retain bromine at the pyridine 5-position, critical for electronic effects (e.g., directing electrophilic substitution).
- Synthetic Accessibility : The analogs’ higher molecular weights and complex protecting groups (e.g., silyl ethers) suggest more challenging syntheses, reflected in their elevated catalog prices.
Functional Analogs: Benzoate Esters in Agrochemicals
| Compound Name | Use | Key Functional Groups |
|---|---|---|
| Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate | Pyriminobac-methyl herbicide | Pyrimidinyloxy, methoxyimino |
| Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate | Haloxyfop methyl ester | Pyridinyloxy, propanoate |
Comparison :
- The target compound lacks the pyrimidine or trifluoromethyl groups found in these pesticides, which are critical for herbicidal activity. However, its bromopyridinyloxy group may confer unique bioactivity.
Implications :
- The high yield (89%) for Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate underscores the stability of allyloxy intermediates in esterification.
- Bromine’s electron-withdrawing effects in the target compound could slow nucleophilic reactions compared to non-halogenated analogs.
Notes and Limitations
- Functional Data Gap: No evidence describes the target compound’s biological activity, solubility, or stability, limiting comparison to structural and synthetic aspects.
- Synthetic Challenges : The absence of synthesis protocols for the target compound precludes direct yield comparisons.
- Diversity of Sources : References span catalogs, agrochemical databases, and synthetic studies, ensuring a multifaceted analysis but highlighting the need for targeted experimental data.
Biological Activity
Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a pyrrolidine moiety linked to a bromopyridine and benzoate structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds containing bromopyridine derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various bacteria such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the bromine atom in the pyridine ring is believed to enhance the lipophilicity and biological activity of these compounds.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in cancer cells. For example, studies involving related pyrrolidine derivatives have reported significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells .
The mechanism by which this compound exerts its biological effects may involve multiple pathways, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, some studies suggest that related compounds inhibit tyrosinase activity, which is crucial for melanin production and may also play a role in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several bromopyridine derivatives against clinical strains of bacteria. The results indicated that compounds similar to this compound showed effective inhibition zones comparable to standard antibiotics like Ciprofloxacin .
- Cytotoxicity in Cancer Cells : In vitro tests on human breast cancer cell lines revealed that derivatives containing the pyrrolidine structure significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
Research Findings Summary Table
| Activity | Compound Type | Tested Against | Results |
|---|---|---|---|
| Antimicrobial | Bromopyridine derivatives | E. coli, S. aureus | Significant inhibition observed |
| Anticancer | Pyrrolidine derivatives | Breast cancer cell lines | Dose-dependent cytotoxicity noted |
| Tyrosinase Inhibition | Related analogs | Mushroom tyrosinase | Potent inhibition at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
